![molecular formula C13H8N2O3 B1269427 2-Amino-3-cyano-4,5-di(fur-2-yl)furan CAS No. 24386-17-2](/img/structure/B1269427.png)
2-Amino-3-cyano-4,5-di(fur-2-yl)furan
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Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also contains two fur-2-yl groups and a cyano group attached to the furan ring.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Synthesis of N,N-Disubstituted Formamidines
2-Amino-3-cyano-4,5-di(fur-2-yl)furan: serves as a precursor in the synthesis of N,N-disubstituted formamidines . These compounds are significant in organic and medicinal chemistry, acting as intermediates in various synthetic pathways. They are used as starting materials in heterocyclic compound synthesis and as building blocks for polymeric synthesis. Additionally, they function as protection groups for primary amines and have applications as bleaching agents and ultraviolet light absorbers.
Development of Antimicrobial Agents
The structural framework of this compound allows for the synthesis of derivatives with potent antimicrobial properties . The presence of specific functional groups can enhance the antibacterial activities against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This makes it a valuable compound in the development of new antibiotics and antiseptics.
Agricultural Chemistry
The compound’s derivatives have been utilized in the synthesis of herbicides and insecticides . The introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties of agricultural products. This compound’s derivatives contribute to the development of more effective and environmentally friendly agricultural chemicals.
Molecular Electronics
2-Amino-3-cyano-4,5-di(fur-2-yl)furan: derivatives have been studied for their electronic transport behavior, particularly as optical molecular switches . These switches can transition between different states under the influence of ultraviolet radiation or visible light, making them promising candidates for use in high-density optical memory and logic circuits.
Organic Synthesis
This compound is also involved in the preparation of organic compounds, particularly in the field of heterocyclic chemistry . Its versatility in reactions allows for the creation of a wide array of heterocyclic compounds, which are crucial in pharmaceuticals, dyes, and agrochemicals.
Pharmaceutical Research
Derivatives of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan have been explored for their pharmacological properties, including their potential use in the synthesis of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives . These derivatives hold promise in the development of new drugs with various therapeutic applications.
Safety And Hazards
properties
IUPAC Name |
2-amino-4,5-bis(furan-2-yl)furan-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-7-8-11(9-3-1-5-16-9)12(18-13(8)15)10-4-2-6-17-10/h1-6H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQSOEAGWZLHBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(OC(=C2C#N)N)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351930 |
Source
|
Record name | 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-cyano-4,5-di(fur-2-yl)furan | |
CAS RN |
24386-17-2 |
Source
|
Record name | 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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